Ethyl6-bromo-1-naphthoate
Description
Contextualization of Naphthalene (B1677914) Derivatives in Organic Synthesis
Naphthalene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, is composed of two fused benzene rings. alfa-chemistry.comijrpr.com This planar, aromatic structure provides a stable and versatile scaffold that is of significant importance in organic chemistry. ijrpr.comnbinno.com The delocalized pi-electron system within the fused rings gives naphthalene its characteristic stability and makes it susceptible to a variety of chemical transformations, most notably electrophilic aromatic substitution reactions. ijrpr.comhyhpesticide.com These reactions allow for the precise introduction of various functional groups onto the naphthalene core, leading to a vast array of derivatives with diverse chemical and physical properties. nbinno.com
Historically isolated from coal tar, naphthalene and its derivatives are now produced through modern catalytic processes. ijrpr.com They serve as fundamental starting materials and intermediates in the synthesis of a wide range of commercially and scientifically important products. alfa-chemistry.comnbinno.comvedantu.com Naphthalene's derivatives are crucial building blocks for manufacturing dyes, pigments, resins, plastics, and pharmaceuticals. alfa-chemistry.comijrpr.comvedantu.com For example, the oxidation of naphthalene yields phthalic anhydride, a key precursor for polymers and plasticizers. ijrpr.comhyhpesticide.com Furthermore, the unique structure of the naphthalene core is a common feature in many medicinal compounds, such as the nonsteroidal anti-inflammatory drug naproxen. ijrpr.com The ability to functionalize the naphthalene skeleton allows chemists to fine-tune the properties of molecules for specific applications in materials science and drug discovery. nbinno.com
Significance of Ester and Halogen Functionalities in Chemical Design
Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions and properties. reachemchemicals.com In the context of chemical and pharmaceutical design, the ester and halogen functionalities are of particular importance due to the distinct attributes they confer upon a molecule.
The ester group is a common feature in medicinal chemistry. Its carbonyl oxygen can act as a hydrogen bond acceptor (HBA), which is a critical interaction for a drug molecule to bind to its biological target. stereoelectronics.org While the ester itself lacks a hydrogen bond donor (HBD) capacity, this feature can be strategically used to modify a molecule's binding profile. stereoelectronics.org Ester groups are also pivotal in prodrug strategies; a biologically active molecule containing a carboxylic acid or alcohol may be converted to an ester to improve its absorption and distribution in the body. Once absorbed, metabolic enzymes can hydrolyze the ester, releasing the active drug at the desired site of action. stereoelectronics.org
Halogen atoms (fluorine, chlorine, bromine, iodine) are widely used substituents in medicinal chemistry to modulate a compound's pharmacological profile. acs.org The introduction of a halogen can influence a molecule's size, conformation, lipophilicity, and metabolic stability. A key interaction involving halogens is "halogen bonding," a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom in a biological target like a protein. acs.orgnih.gov This interaction is directional and can significantly enhance the binding affinity and specificity of a ligand for its receptor. acs.orgsciencedaily.com Particularly, the heavier halogens like bromine and iodine are effective in forming these bonds, which are increasingly being exploited for the rational design of new therapeutic agents. acs.orgsciencedaily.com
The Unique Position of Ethyl 6-bromo-1-naphthoate within Naphthoate Chemistry
Ethyl 6-bromo-1-naphthoate is a chemical compound that integrates the key structural features discussed: a rigid naphthalene scaffold, a reactive halogen (bromo) substituent, and an ester (ethyl naphthoate) functional group. This specific combination makes it a valuable intermediate in organic synthesis. The naphthalene core provides the fundamental structure, while the bromo and ester groups at positions 6 and 1, respectively, offer two distinct and chemically accessible points for further molecular elaboration.
While specific research literature on Ethyl 6-bromo-1-naphthoate is not abundant, its chemical architecture is analogous to other well-studied brominated naphthoate esters, such as Methyl 6-bromo-2-naphthoate. This related compound is a critical intermediate in the synthesis of adapalene, a third-generation retinoid drug used for treating acne. guidechem.comguidechem.com In the synthesis of adapalene, the bromo group on the methyl 6-bromo-2-naphthoate molecule is utilized in a coupling reaction, while the ester group is later hydrolyzed to a carboxylic acid. guidechem.com Similarly, it is a precursor in the synthesis of Dasabuvir, an antiviral medication. guidechem.com
By analogy, Ethyl 6-bromo-1-naphthoate holds a unique position as a versatile building block. The bromine atom serves as a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds, often through metal-catalyzed cross-coupling reactions. The ethyl ester group can be readily converted into other functional groups, such as a carboxylic acid, an amide, or an alcohol, further expanding its synthetic utility. The kinetics of reactions involving similar compounds, such as the alkaline hydrolysis of various ethyl bromo-1-naphthoates, have been studied to understand how the position of the bromo substituent affects reactivity. canterbury.ac.nz
Table 1: Physicochemical Properties of Methyl 6-bromo-2-naphthoate (an analogue of Ethyl 6-bromo-1-naphthoate)
| Property | Value |
|---|---|
| CAS Number | 33626-98-1 |
| Molecular Formula | C₁₂H₉BrO₂ |
| Molecular Weight | 265.10 g/mol |
| Appearance | White to Orange to Green powder to crystal |
| Melting Point | 123-126 °C |
Data sourced from Sigma-Aldrich and Tokyo Chemical Industry. sigmaaldrich.comtcichemicals.com This data is for an isomeric methyl ester analogue, presented due to the limited availability of specific data for Ethyl 6-bromo-1-naphthoate.
Overview of Research Trajectories for Brominated Naphthoate Esters
Research involving brominated naphthoate esters is primarily driven by their utility in synthetic chemistry, particularly as precursors to more complex molecules with potential biological activity. The existing literature points to several key research trajectories.
One major focus is their application as key intermediates in the synthesis of pharmaceuticals. As seen with Methyl 6-bromo-2-naphthoate, these compounds are integral to the multi-step synthesis of marketed drugs. guidechem.comguidechem.com The bromine atom's ability to participate in reactions like the Suzuki and Ullmann couplings makes it invaluable for constructing complex bi-aryl structures, which are common motifs in drug candidates. guidechem.com
Another area of investigation involves the study of the reactivity of these compounds. Research into the kinetics of reactions, such as the nucleophilic substitution of the bromine atom or the hydrolysis of the ester group, provides fundamental insights into their chemical behavior. canterbury.ac.nzias.ac.in For instance, studies have measured the rate constants for the reaction of ethyl bromoacetate with substituted naphthoate ions to understand structure-reactivity relationships governed by the Hammett equation. ias.ac.in Similarly, the spectroscopic properties and deprotonation behavior of related compounds like 6-bromo-2-naphthoic acid have been explored to understand their behavior in different solvents. researchgate.net
Furthermore, the bromine atom on the naphthalene ring suggests potential applications in materials science. Brominated aromatic compounds are widely used as flame retardants. nih.gov Although this application has not been specifically highlighted for naphthoate esters, the presence of bromine opens up the possibility for research into new flame-retardant materials. The rich chemistry of the naphthalene core combined with the versatile reactivity of the bromo and ester functionalities ensures that brominated naphthoate esters will continue to be valuable substrates for exploration in both medicinal and materials chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 6-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)12-5-3-4-9-8-10(14)6-7-11(9)12/h3-8H,2H2,1H3 |
InChI Key |
PBOSXVWREMLCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Strategic Synthesis of Ethyl 6 Bromo 1 Naphthoate and Its Structural Analogues
Direct Halogenation Approaches to Naphthoate Ester Systems
A logical starting point for the synthesis of a bromo-substituted naphthoate ester is the direct bromination of the parent ester, ethyl 1-naphthoate. However, the principles of electrophilic aromatic substitution on substituted naphthalene (B1677914) systems reveal significant challenges to achieving the desired 6-bromo isomer through this route.
Electrophilic Bromination Methodologies for Naphthalene Cores
Naphthalene undergoes electrophilic aromatic substitution more readily than benzene due to its fused-ring structure, which allows for the stabilization of the intermediate carbocation (an arenium ion) while retaining a complete benzene ring in some resonance structures. organicchemistrytutor.comresearchgate.net The reaction mechanism involves an initial attack by an electrophile on the electron-rich naphthalene ring. organicchemistrytutor.com
For bromination, the electrophile is typically a bromine cation (Br⁺) or a polarized bromine molecule. Molecular bromine (Br₂) itself can react with naphthalene, but a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often employed to generate a more powerful electrophile. mnstate.edursc.org This catalyst polarizes the Br-Br bond, facilitating the attack on the aromatic ring. The reaction proceeds through a two-step mechanism:
Formation of the σ-complex (arenium ion): The electrophile attacks the naphthalene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate.
Proton Elimination: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.
On an unsubstituted naphthalene ring, electrophilic attack preferentially occurs at the C1 (or α) position rather than the C2 (or β) position. researchgate.netmnstate.edu This preference is due to the greater resonance stabilization of the carbocation intermediate formed during α-attack, which has more resonance structures that preserve a full benzene ring. organicchemistrytutor.comresearchgate.netrsc.org
Regiochemical Control in 1-Naphthoate Bromination
Controlling the position of the incoming bromine atom is the central challenge. When an electrophilic substitution is performed on a naphthalene ring that already bears a substituent, the existing group directs the position of the second substitution. The ethyl 1-naphthoate molecule has an ester group (-COOEt) at the C1 position. The carbonyl functional group is strongly electron-withdrawing and acts as a deactivating group. organicchemistrytutor.comlibretexts.orglibretexts.org
In electrophilic aromatic substitution, deactivating groups direct incoming electrophiles away from the ring to which they are attached. organicchemistrytutor.comlibretexts.org Therefore, the bromine will preferentially attack the unsubstituted ring at positions 5, 6, 7, or 8. Of these, the peri positions (C5 and C8) are often electronically favored in reactions involving 1-substituted naphthalenes with deactivating groups.
Experimental data confirms that the direct bromination of 1-naphthoic acid does not yield the 6-bromo isomer in significant quantities. Instead, it is a known synthetic route to 5-bromo-1-naphthoic acid. Furthermore, studies involving the bromination of 1-naphthoic acid with reagents like tetrabutylammonium tribromide (Bu₄NBr₃) have been shown to produce a mixture of products, including decarboxylated 1-bromonaphthalene (B1665260) and 1,8-dibromonaphthalene, rather than the desired 6-bromo isomer. rsc.org This evidence strongly indicates that direct halogenation of ethyl 1-naphthoate is not a strategically sound method for preparing Ethyl 6-bromo-1-naphthoate.
Table 1: Observed Products from the Bromination of 1-Naphthoic Acid Derivatives This table summarizes typical outcomes, highlighting the difficulty in achieving 6-substitution.
| Starting Material | Brominating Agent | Solvent/Conditions | Major Products Observed | Citation |
| 1-Naphthoic Acid | Bromine (Br₂) | Acetic Acid | 5-Bromo-1-naphthoic acid | |
| 1-Naphthoic Acid | Bu₄NBr₃ | 100 °C, 16 h | 1-Bromonaphthalene, 1,8-Dibromonaphthalene | rsc.org |
Catalytic and Solvent Effects in Selective Bromination Reactions
While catalysts and solvents can influence regioselectivity, their ability to override strong innate directing effects is limited. In some naphthalene reactions, conditions can be chosen to favor a thermodynamically controlled product over a kinetically controlled one. For example, the sulfonation of naphthalene at low temperatures yields the kinetic product (naphthalene-1-sulfonic acid), while at higher temperatures, the more stable thermodynamic product (naphthalene-2-sulfonic acid) predominates. organicchemistrytutor.com
Esterification Pathways for Substituted Naphthoic Acids
Given the regiochemical challenges of direct bromination, the most viable and strategic approach to synthesizing Ethyl 6-bromo-1-naphthoate is to first prepare the correctly substituted precursor, 6-bromo-1-naphthoic acid, and then perform an esterification reaction.
Classical and Modern Esterification Techniques for Naphthoic Acid Precursors
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. The most common and robust method for this purpose is the Fischer-Speier esterification.
Fischer-Speier Esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. chemicalbook.com To synthesize Ethyl 6-bromo-1-naphthoate, 6-bromo-1-naphthoic acid would be reacted with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The reaction is an equilibrium process: C₁₀H₆(Br)COOH + CH₃CH₂OH ⇌ C₁₀H₆(Br)COOCH₂CH₃ + H₂O
To drive the equilibrium toward the formation of the ester product, Le Châtelier's principle is applied. A common strategy is to use a large excess of the alcohol (ethanol), which can also serve as the reaction solvent. chemicalbook.com The reaction mixture is typically heated under reflux to increase the reaction rate. Following the reaction, the excess alcohol is removed by distillation, and the ester is purified after an aqueous workup to remove the acid catalyst. chemicalbook.com An analogous procedure for the synthesis of methyl 6-bromo-2-naphthoate involves refluxing 6-bromo-2-naphthoic acid in methanol with a catalytic amount of sulfuric acid, achieving a quantitative yield. chemicalbook.com
Table 2: Typical Conditions for Fischer-Speier Esterification
| Carboxylic Acid Precursor | Alcohol (Solvent) | Catalyst | Temperature | Typical Reaction Time |
| 6-Bromo-1-naphthoic acid | Ethanol (excess) | Conc. H₂SO₄ | Reflux | Several hours to overnight |
While modern techniques using coupling reagents exist, the Fischer esterification remains a highly efficient, atom-economical, and cost-effective method for the synthesis of simple esters like ethyl naphthoates, especially on a larger scale.
Synthetic Routes to 6-bromo-1-naphthoic Acid
The key to the entire synthesis is the preparation of 6-bromo-1-naphthoic acid. Since direct bromination of 1-naphthoic acid is not a viable option, a multi-step approach is necessary, typically starting with a naphthalene derivative that allows for the controlled introduction of the bromo and carboxyl groups at the desired positions.
A plausible and effective strategy begins with 1,6-dibromonaphthalene . This starting material already possesses the required 1,6-substitution pattern. The challenge then becomes selectively converting the bromine at C1 into a carboxylic acid while leaving the bromine at C6 intact. This can be achieved through a halogen-metal exchange followed by carboxylation.
The proposed synthetic sequence is as follows:
Halogen-Metal Exchange: 1,6-dibromonaphthalene is treated with one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), at a low temperature (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The lithium atom will preferentially replace the bromine at the C1 (α) position, which is generally more reactive. This forms the organometallic intermediate, 6-bromo-1-naphthyllithium.
Carboxylation: The resulting lithium intermediate is a powerful nucleophile. It is quenched by reacting it with solid carbon dioxide (dry ice). The nucleophilic carbon at C1 attacks the electrophilic carbon of the CO₂, forming a lithium carboxylate salt.
Acidic Workup: The reaction mixture is treated with an aqueous acid (e.g., HCl), which protonates the carboxylate salt to yield the final product, 6-bromo-1-naphthoic acid.
This organometallic route provides excellent regiochemical control, circumventing the issues associated with electrophilic substitution and enabling the targeted synthesis of the required 6-bromo-1-naphthoic acid precursor.
Derivatization of Naphthalene Scaffolds to Yield Halogenated Naphthoic Acids
The introduction of a halogen, specifically bromine, onto the naphthalene core is a critical step in the synthesis of the target molecule. Direct bromination of naphthalene can lead to a mixture of isomers, necessitating regioselective methods to ensure the desired substitution pattern.
One effective strategy involves the use of N-bromosuccinimide (NBS) under aqueous conditions, catalyzed by mandelic acid at room temperature. This method offers high regioselectivity for the monobromination of electron-rich aromatic compounds. Computational studies suggest that Lewis basic additives interact with NBS, increasing the bromine's electrophilic character before its transfer to the aromatic ring organic-chemistry.org.
Another approach is the Sandmeyer reaction, a versatile method for synthesizing aryl halides from aryl diazonium salts wikipedia.orgbyjus.comlscollege.ac.in. This two-step process begins with the formation of a diazonium salt from an amino-substituted naphthoic acid, followed by a displacement reaction with a copper(I) bromide catalyst wikipedia.orgbyjus.comlscollege.ac.ingoogle.com. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism wikipedia.orglscollege.ac.in. A patent describes the production of 6-bromo-2-naphthoic acid from 6-amino-2-naphthoic acid through a diazotization reaction followed by reaction with copper bromide google.com.
Mechanochemical methods have also been developed for the bromination of naphthalene. A study demonstrated the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent, catalyzed by zeolites in a ball mill. This solvent-free approach offers high atom economy and the potential for continuous synthesis using twin-screw extrusion researchgate.net.
Novel brominating agents such as bromine monofluoride (BrF), prepared directly from the elements, can be used without a catalyst for the efficient electrophilic bromination of both activated and deactivated aromatic rings rsc.orgrsc.org.
| Method | Reagents | Catalyst/Conditions | Key Features |
| Catalytic Bromination | N-bromosuccinimide (NBS) | Mandelic acid, aqueous conditions, room temperature | High regioselectivity for monobromination organic-chemistry.org. |
| Sandmeyer Reaction | Aryl diazonium salt | Copper(I) bromide | Versatile for introducing bromine via an amino group wikipedia.orgbyjus.comlscollege.ac.ingoogle.com. |
| Mechanochemical Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Zeolites, ball milling | Solvent-free, high atom economy researchgate.net. |
| Electrophilic Bromination | Bromine monofluoride (BrF) | Catalyst-free | Effective for both activated and deactivated rings rsc.orgrsc.org. |
Functional Group Interconversions Leading to Carboxylic Acid Formation
The formation of the carboxylic acid group on the naphthalene scaffold is another pivotal step. Several functional group interconversions can achieve this transformation.
A common method is the oxidation of a methyl group attached to the naphthalene ring. For instance, 2-methylnaphthalene can be oxidized to 2-naphthoic acid. This liquid-phase catalytic oxidation is often carried out using a Co-Mn-Br catalyst system at elevated temperatures and pressures asianpubs.orgresearchgate.net. The process is sensitive to reaction parameters, with optimal conditions yielding high conversions asianpubs.org. Studies have shown that each component of the Co, Mn, or Br catalyst system plays a role, with the combined Co-Mn-Br system providing efficient catalysis researchgate.net. The oxidation of methyl-substituted naphthalenes can also be achieved through biological pathways, as demonstrated by the versatile metabolism of Sphingomonas paucimobilis nih.gov.
Another important route is the carboxylation of Grignard reagents. This involves the reaction of a bromo-naphthalene with magnesium to form an organomagnesium compound, which then reacts with carbon dioxide to produce the corresponding naphthoic acid after acidic workup orgsyn.orgchemistrysteps.comlibretexts.org. Mechanochemical methods have also been developed for Grignard reactions with gaseous CO2 or sodium methyl carbonate, offering the advantage of reduced solvent use and short reaction times nih.govrwth-aachen.de.
The hydrolysis of naphthonitriles provides another pathway to naphthoic acids. β-Naphthonitrile, for example, can be hydrolyzed to yield β-naphthoic acid orgsyn.org. Additionally, direct carboxylation of naphthalene using carbon dioxide in the presence of a Lewis acid catalyst has been explored as a method to synthesize 1-naphthoic acid, offering high selectivity and atom economy google.com.
| Starting Material | Reagents | Product | Key Features |
| Methylnaphthalene | O₂, Co-Mn-Br catalyst | Naphthoic acid | Liquid-phase oxidation at high temperature and pressure asianpubs.orgresearchgate.net. |
| Bromo-naphthalene | Mg, then CO₂ | Naphthoic acid | Grignard reaction followed by carboxylation orgsyn.orgchemistrysteps.comlibretexts.org. |
| Naphthonitrile | H₂O, acid/base | Naphthoic acid | Hydrolysis of the nitrile group orgsyn.org. |
| Naphthalene | CO₂, Lewis acid | 1-Naphthoic acid | Direct carboxylation with high atom economy google.com. |
Palladium-Catalyzed Cross-Coupling for Naphthoate Construction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in the synthesis of complex molecules like ethyl 6-bromo-1-naphthoate and its analogues.
Suzuki-Miyaura Coupling Strategies for Aryl-Halide Transformations
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate acs.org. This reaction is favored for its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents and byproducts google.com. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst rsc.org.
In the context of naphthoate synthesis, Suzuki-Miyaura coupling can be employed to introduce various aryl or other organic groups at the 6-position of a bromo-naphthoate ester. The reaction's efficiency is often dependent on the choice of catalyst, ligands, base, and solvent.
Alternative Cross-Coupling Chemistries in Naphthoate Synthesis (e.g., Negishi Coupling)
The Negishi coupling is another versatile palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate rsc.org. A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms asianpubs.org. While it is sensitive to moisture and air, it often proceeds with higher reactivity compared to other cross-coupling reactions, making it suitable for joining complex synthetic intermediates asianpubs.org. Nickel catalysts, such as Ni(PPh₃)₄, can also be employed in Negishi couplings asianpubs.org.
Optimization of Catalytic Systems and Reaction Parameters
The success of palladium-catalyzed cross-coupling reactions hinges on the careful optimization of the catalytic system and reaction parameters. The choice of ligand is crucial, with electron-donating and sterically demanding ligands often promoting the oxidative addition and reductive elimination steps of the catalytic cycle google.com. For instance, 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) has been shown to be a highly effective ligand in Suzuki-Miyaura couplings, allowing for reactions at low catalyst levels and with hindered substrates researchgate.net.
Other factors that significantly influence the reaction outcome include the choice of base, solvent, and temperature. The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction, and its stoichiometry can affect the reaction's selectivity when competing boronic acids are present researchgate.net. Machine learning has been employed to optimize reaction conditions for Suzuki-Miyaura couplings, leading to the development of general conditions that provide high yields across a wide range of substrates nih.gov.
| Reaction | Organometallic Reagent | Catalyst System | Key Features |
| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium catalyst, base | Mild conditions, functional group tolerance, low toxicity acs.orggoogle.com. |
| Negishi Coupling | Organozinc compounds | Palladium or Nickel catalyst | High reactivity, couples sp³, sp², and sp carbons asianpubs.orgrsc.org. |
Emerging Synthetic Methodologies for Brominated Naphthoate Esters
Recent advancements in synthetic chemistry are providing new and more efficient ways to produce brominated naphthoate esters. These emerging methodologies often focus on improving safety, sustainability, and efficiency.
One such area is the development of flow chemistry for halogenation reactions. Continuous-flow systems offer enhanced safety and control over highly reactive and exothermic processes, such as bromination with molecular bromine researchgate.net. In-situ generation of the brominating agent, coupled with immediate reaction and quenching, minimizes the handling of hazardous materials researchgate.net. Flow chemistry has been successfully applied to the bromination of aromatic compounds, offering high yields in short reaction times researchgate.net. This technology also facilitates the safe handling of exothermic reactions like those involving Grignard reagents rsc.org.
Another promising area is the use of C-H activation to directly introduce functional groups onto the naphthalene scaffold. This strategy avoids the need for pre-functionalized starting materials, thus increasing atom economy. Diversity-oriented C-H activation reactions are being developed to functionalize various positions on the naphthalene ring, which is a common scaffold in pharmaceuticals nih.gov. Visible light-induced C-H bromination using N-bromoamide reagents is an example of a mild and selective method for aliphatic C-H functionalization that could potentially be adapted for specific positions on a substituted naphthalene ring researchgate.net.
Novel catalytic systems for bromination are also being explored. For example, amino-thiocarbamate catalysts have been developed for enantioselective bromination reactions, providing a powerful tool for the synthesis of chiral molecules nus.edu.sg. Additionally, photochemical radical C-H halogenation of benzyl N-methyliminodiacetyl (MIDA) boronates has been reported, demonstrating the potential for light-mediated functionalization nih.gov.
One-Pot and Multi-Component Reaction Approaches
One-pot and multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, enabling the construction of complex molecules in a single reaction vessel, thereby minimizing purification steps, solvent usage, and waste generation. While a specific one-pot synthesis for Ethyl 6-bromo-1-naphthoate is not extensively detailed in the reviewed literature, analogous strategies for the synthesis of other naphthoate derivatives provide a conceptual framework.
A notable example is the mild, one-pot synthesis of various new alkyl 1-naphthoates bearing quinoline, pyranone, and cyclohexenone moieties. nih.govrsc.org This method proceeds via a metal-free sequential addition/oxidation process. The reaction is initiated between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic or benzylic alcohols. nih.gov The alcohol serves a dual role as both the solvent and the nucleophile in the formation of the final naphthoate derivatives. nih.gov This process involves the formation of vicinal cyclic dihydroxy intermediates, followed by a periodic acid (H₅IO₆)-mediated C-C oxidative cleavage at room temperature. nih.gov
The general procedure for this one-pot synthesis is outlined below:
| Step | Reagents and Conditions |
| 1. Addition | Acenaphthoquinone, 1,3-diketone, Sodium, Alcohol (e.g., ethanol, methanol) |
| Reflux, 12 hours | |
| 2. Oxidative Cleavage | Periodic acid (H₅IO₆) |
| Room temperature, 30-60 minutes |
This one-pot strategy highlights the potential for creating diverse naphthoate-based scaffolds. Although this specific example does not yield Ethyl 6-bromo-1-naphthoate, the principles of a sequential, multi-step reaction in a single pot could be adapted. For instance, a hypothetical one-pot synthesis of Ethyl 6-bromo-1-naphthoate could involve the in-situ generation of a brominated naphthalene precursor followed by an esterification step without the isolation of intermediates.
Multi-component reactions are also powerful tools for the synthesis of complex naphthalene derivatives. For example, a three-component coupling of 2-alkynylbenzaldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes has been developed for the synthesis of substituted naphthalenes. This reaction proceeds through the formation of an isoindole derivative, followed by an intramolecular Diels-Alder reaction and nitrene extrusion. Such MCRs offer a high degree of diversity in the final products from simple starting materials.
Sustainable and Environmentally Benign Synthesis Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of aromatic compounds, including halogenated naphthoic acid esters. These protocols focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources and safer solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ukm.my The synthesis of various naphthalene derivatives has been successfully achieved using microwave-assisted protocols. For instance, the synthesis of 2-naphthamide derivatives from dimethoxybenzaldehyde derivatives was accomplished through a four-step microwave-assisted process. acs.org This included a Stobbe condensation, a cyclization to form 2-naphthoate derivatives with excellent yields (91-93%), followed by hydrolysis and amidation. acs.org
A hypothetical sustainable synthesis of Ethyl 6-bromo-1-naphthoate could involve a microwave-assisted esterification of 6-bromo-1-naphthoic acid with ethanol. This approach would likely reduce the reaction time and energy consumption compared to traditional refluxing methods.
Solvent-Free and Catalytic Approaches:
The development of solvent-free reaction conditions is a cornerstone of green chemistry, as it eliminates the environmental and health hazards associated with many organic solvents. Research has demonstrated the feasibility of solvent-free synthesis for various aromatic esters and amides, often under microwave irradiation. researchgate.net
Furthermore, the use of heterogeneous and recyclable catalysts is a key aspect of sustainable synthesis. For the bromination of naphthalene derivatives, greener approaches are being explored to replace hazardous brominating agents like molecular bromine. The use of montmorillonite clay as a catalyst for the polybromination of naphthalene with bromine has been investigated, offering a method to produce specific polybromonaphthalenes. cardiff.ac.uk
In the context of esterification, green catalysts such as solid acids or recyclable ionic liquids can be employed to replace traditional mineral acids like sulfuric acid, which are corrosive and generate significant waste. For example, the synthesis of amidoalkyl naphthols has been achieved through a one-pot, three-component reaction under solvent-free conditions using tannic acid as a biodegradable catalyst.
A sustainable pathway to Ethyl 6-bromo-1-naphthoate could therefore involve a two-step process employing green chemistry principles:
Sustainable Bromination: The regioselective bromination of a suitable naphthalene precursor using a solid-supported brominating agent or a catalytic system that avoids the use of elemental bromine and chlorinated solvents.
Green Esterification: The subsequent esterification of the resulting 6-bromo-1-naphthoic acid with ethanol using a solid acid catalyst or an ionic liquid under solvent-free or microwave-assisted conditions.
The following table summarizes some of the sustainable approaches that could be adapted for the synthesis of Ethyl 6-bromo-1-naphthoate:
| Synthetic Step | Sustainable Approach | Key Advantages |
| Bromination | Use of solid catalysts (e.g., zeolites, clays) with safer brominating agents (e.g., N-bromosuccinimide) | Avoids hazardous molecular bromine, potential for catalyst recycling, reduced solvent use. |
| Esterification | Microwave-assisted reaction with a green catalyst (e.g., solid acid, ionic liquid) | Reduced reaction time and energy consumption, elimination of corrosive mineral acids, potential for solvent-free conditions. |
By integrating these modern synthetic strategies, the production of Ethyl 6-bromo-1-naphthoate and its structural analogues can be achieved in a more efficient, economical, and environmentally responsible manner.
Spectroscopic Data for Ethyl 6-bromo-1-naphthoate Currently Unavailable
A thorough search of available scientific literature and chemical databases has not yielded specific experimental spectroscopic data for the compound Ethyl 6-bromo-1-naphthoate. While spectroscopic information for related compounds, such as bromonaphthalene isomers and other naphthoic acid derivatives, is accessible, detailed ¹H NMR, ¹³C NMR, correlation spectroscopy (COSY, HMQC, HMBC), infrared (IR), and Raman data for Ethyl 6-bromo-1-naphthoate could not be located.
The generation of a detailed and scientifically accurate article focusing on the advanced spectroscopic elucidation of this specific molecule, as per the requested outline, is contingent upon the availability of such primary data. Theoretical predictions of spectroscopic values are possible but would not meet the requirement for an article based on detailed research findings.
Therefore, the requested article with comprehensive data tables and in-depth analysis for Ethyl 6-bromo-1-naphthoate cannot be provided at this time due to the absence of the necessary experimental spectroscopic information in the public domain.
Advanced Spectroscopic Elucidation of Ethyl 6 Bromo 1 Naphthoate Molecular Structure
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
Electronic spectroscopy provides critical insights into the conjugated π-electron system of the naphthalene (B1677914) core in ethyl 6-bromo-1-naphthoate.
The ultraviolet-visible absorption spectrum of ethyl 6-bromo-1-naphthoate is dominated by the naphthalene moiety, which acts as the primary chromophore. The electronic transitions observed are primarily π→π* transitions, where an electron is promoted from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.ch For the parent naphthalene molecule, the spectrum is characterized by two main absorption bands, often designated as the ¹Lₐ and ¹Lₑ bands, which arise from distinct electronic transitions within the aromatic system. researchgate.net
The ¹Lₑ band, typically found at shorter wavelengths (around 275 nm for naphthalene), is moderately intense, while the ¹Lₐ band appears at longer wavelengths (around 312 nm for naphthalene) and is weaker. researchgate.netphotochemcad.com The presence of conjugation in the naphthalene ring system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to benzene, shifting the absorptions to longer wavelengths. libretexts.orgdocbrown.info
| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) | Solvent |
|---|---|---|---|
| ¹Lₑ | 275 | ~6,000 | Cyclohexane |
| ¹Lₐ | 312 | ~250 | Cyclohexane |
The positions and intensities of the π-π* absorption bands in ethyl 6-bromo-1-naphthoate are modulated by the electronic effects of the bromo and ethyl ester substituents, as well as by the polarity of the solvent.
Substituent Effects : Substituents on an aromatic ring can alter the energy of the molecular orbitals, leading to shifts in the absorption maxima. odinity.comiau.ir
The bromo group (-Br) acts as an auxochrome. While it is an electron-withdrawing group via induction, its lone pair electrons can be delocalized into the aromatic π-system through resonance. This resonance effect typically dominates, extending the conjugation and causing a bathochromic (red) shift to longer wavelengths. rsc.org
The ethyl ester group (-COOC₂H₅) is an electron-withdrawing group that also extends the conjugation of the naphthalene system. This effect also contributes to a bathochromic shift of the absorption bands. researchgate.net The combination of these substituents is expected to shift both the ¹Lₐ and ¹Lₑ bands of the naphthalene core to longer wavelengths compared to the unsubstituted parent molecule.
Solvent Effects : The polarity of the solvent can influence the electronic spectra by stabilizing the ground and excited states of the molecule to different extents. tandfonline.comrsc.org For π-π* transitions, an increase in solvent polarity generally leads to a greater stabilization of the more polar excited state compared to the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift. uomustansiriyah.edu.iqbau.edu.lb Therefore, measuring the spectrum of ethyl 6-bromo-1-naphthoate in a polar solvent like ethanol (B145695) would be expected to show absorption maxima at longer wavelengths compared to a nonpolar solvent like hexane.
Mass Spectrometry for Precise Molecular Weight Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. algimed.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. fiveable.memeasurlabs.com For ethyl 6-bromo-1-naphthoate, the molecular formula is C₁₃H₁₁BrO₂. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%), its molecular ion will appear as a characteristic doublet.
HRMS can precisely measure the mass-to-charge ratio (m/z) of these isotopic peaks, allowing for confirmation of the molecular formula. colorado.edu For example, an observed mass of 277.9945 would be consistent with the calculated exact mass for C₁₃H₁₁⁷⁹BrO₂ (277.9942 u), confirming the elemental composition. oregonstate.edu
| Molecular Formula | Isotope | Calculated Exact Mass (u) |
|---|---|---|
| C₁₃H₁₁⁷⁹BrO₂ | ⁷⁹Br | 277.99424 |
| C₁₃H₁₁⁸¹BrO₂ | ⁸¹Br | 279.99219 |
In electron ionization mass spectrometry, the molecular ion of ethyl 6-bromo-1-naphthoate will undergo characteristic fragmentation, providing valuable structural information. wikipedia.org As an aromatic ester, the molecular ion peak is expected to be prominent due to the stability of the aromatic system. whitman.edulibretexts.org
The primary fragmentation pathway for aromatic esters is the α-cleavage, involving the loss of the alkoxy radical. whitman.edumiamioh.edu
Loss of Ethoxy Radical : The most significant fragmentation is the loss of the ethoxy radical (•OC₂H₅, mass 45 u) to form the highly resonance-stabilized 6-bromonaphthoyl cation. This fragment is often the base peak in the spectrum.
Loss of Carbon Monoxide : The 6-bromonaphthoyl cation can subsequently lose a molecule of carbon monoxide (CO, mass 28 u) to yield the 6-bromonaphthyl cation.
All bromine-containing fragments will exhibit the characteristic M/M+2 isotopic pattern.
| Fragment Ion | Proposed Structure | m/z (⁷⁹Br / ⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺• | [C₁₃H₁₁BrO₂]⁺• | 278 / 280 | Molecular Ion |
| [M - 45]⁺ | [C₁₁H₆BrO]⁺ | 233 / 235 | Loss of •OC₂H₅ (Base Peak) |
| [M - 45 - 28]⁺ | [C₁₀H₆Br]⁺ | 205 / 207 | Loss of CO from [M-45]⁺ |
Crystallographic Analysis of Related Bromonaphthoate Derivatives
While a specific crystal structure for ethyl 6-bromo-1-naphthoate may not be published, analysis of closely related brominated naphthalene derivatives provides strong predictive insights into its solid-state structure. tandfonline.com X-ray crystallography on single crystals of similar compounds reveals precise information about bond lengths, bond angles, molecular conformation, and intermolecular packing. mdpi.com
For instance, studies on various brominated aromatic compounds and naphthalene derivatives reveal common structural motifs. royalsocietypublishing.orgacs.orgmdpi.comresearchgate.net It can be inferred that the naphthalene ring system in ethyl 6-bromo-1-naphthoate would be essentially planar. The ethyl ester substituent at the 1-position may be slightly twisted out of the naphthalene plane to minimize steric repulsion.
In the crystal lattice, molecules would likely arrange to maximize stabilizing intermolecular forces. These interactions could include:
π-π Stacking : Face-to-face or offset stacking of the planar naphthalene rings is a common packing motif in aromatic compounds, driven by van der Waals forces. tandfonline.com
Halogen Bonding : The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like the carbonyl oxygen) on adjacent molecules.
C-H···π Interactions : Hydrogen atoms from the ethyl group or the aromatic ring could interact with the electron-rich face of a neighboring naphthalene ring.
The analysis of a related structure, such as N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), which crystallizes in a monoclinic system (P2₁/c), demonstrates how naphthalene cores can pack into layered structures. mdpi.com Similarly, brominated organic molecules often exhibit defined packing influenced by halogen interactions. mdpi.comresearchgate.net These examples suggest a well-ordered crystal lattice for ethyl 6-bromo-1-naphthoate governed by a combination of these non-covalent interactions.
Mechanistic Organic Reactions and Chemical Transformations of Ethyl 6 Bromo 1 Naphthoate
Reactivity at the Bromine Atom: Functional Group Interconversions
The bromine atom attached to the naphthalene (B1677914) ring is a key functional group that serves as a handle for numerous transformations, primarily involving the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace the bromine atom with a variety of nucleophiles. Unlike SN1 and SN2 reactions common for alkyl halides, SNAr reactions on aryl halides proceed through a distinct addition-elimination mechanism. youtube.com The process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (bromine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored.
For Ethyl 6-bromo-1-naphthoate, the rate of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. The ethyl ester group at the 1-position acts as a moderate electron-withdrawing group, which can help to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. youtube.com However, compared to systems with strongly activating groups like nitro groups, the activation provided by the ester is less potent. Consequently, forcing conditions, such as high temperatures and the use of strong nucleophiles (e.g., alkoxides, amides), may be required to achieve efficient substitution.
The carbon-bromine bond in Ethyl 6-bromo-1-naphthoate is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. The bromo-naphthalene scaffold is known to be a suitable substrate for a variety of such transformations. nih.gov These reactions generally involve an oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Common palladium-catalyzed reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.
Heck-Mizoroki Coupling: Coupling with an alkene to introduce a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond with an alkynyl group.
Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.
Cyanation: Introduction of a nitrile group using a cyanide source.
| Reaction Name | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Ethyl 6-aryl-1-naphthoate |
| Heck | Alkene (H₂C=CHR) | Ethyl 6-vinyl-1-naphthoate |
| Sonogashira | Alkyne (HC≡CR) | Ethyl 6-alkynyl-1-naphthoate |
| Buchwald-Hartwig | Amine (R₂NH) | Ethyl 6-(dialkylamino)-1-naphthoate |
| Cyanation | CN⁻ Source (e.g., Zn(CN)₂) | Ethyl 6-cyano-1-naphthoate |
The bromine atom can be exchanged with a metal, converting the electrophilic aryl halide into a nucleophilic organometallic species. These reagents are powerful intermediates for forming new carbon-carbon bonds via reaction with various electrophiles.
Grignard Reagent Formation: Treatment of Ethyl 6-bromo-1-naphthoate with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the oxidative insertion of magnesium into the C-Br bond to form an organomagnesium halide, or Grignard reagent. wikipedia.orgadichemistry.com This transformation effectively reverses the polarity of the carbon atom, making it nucleophilic. adichemistry.com The resulting Grignard reagent can then be used in reactions with electrophiles like aldehydes, ketones, esters, or carbon dioxide. adichemistry.comorgsyn.org For instance, carboxylation of the Grignard reagent derived from a bromonaphthalene derivative with CO₂ is a known method to produce naphthoic acids. oup.com Care must be taken to control reaction conditions, as the newly formed Grignard reagent could potentially react with the ester group of a starting material molecule.
Lithium-Halogen Exchange: Aryl bromides readily undergo lithium-halogen exchange upon treatment with organolithium reagents, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures. wikipedia.org This reaction is generally very fast and efficient for aryl bromides, following a reactivity trend of I > Br > Cl. wikipedia.orgprinceton.edu The exchange process converts the aryl bromide into a highly reactive aryllithium species. This reaction proceeds via a nucleophilic pathway involving an "ate-complex" intermediate. princeton.eduharvard.edu The resulting aryllithium compound is a potent nucleophile and base, ready for subsequent reactions with a wide array of electrophiles.
Reactivity of the Ethyl Ester Moiety
The ethyl ester group is the second major site of reactivity in the molecule. It is susceptible to nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives.
Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and ethanol (B145695).
The mechanism for the saponification of carboxylic acid esters is generally a bimolecular acyl-oxygen cleavage (BAc2). epa.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses to form the carboxylic acid and an alkoxide. A rapid proton transfer from the acid to the alkoxide yields the final carboxylate and alcohol products.
Kinetic studies on the alkaline hydrolysis of various substituted ethyl 1-naphthoates in 85% ethanol-water have shown that these reactions follow second-order kinetics, being first order with respect to both the ester and the hydroxide ion. rsc.org While specific data for the 6-bromo isomer is not detailed, extensive results for 3-bromo, 4-bromo, and 5-bromo isomers provide valuable insight. rsc.org The presence of a bromine atom, an electron-withdrawing substituent, influences the reaction rate by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This generally results in a modest increase in the hydrolysis rate compared to the unsubstituted ethyl 1-naphthoate. The Arrhenius parameters for related isomers illustrate these electronic effects. rsc.org
| Compound | k at 25°C (l. mole⁻¹ sec.⁻¹) | Activation Energy (E) (kcal. mole⁻¹) | Log B |
|---|---|---|---|
| Ethyl 1-naphthoate | 1.28 x 10⁻³ | 16.3 | 9.7 |
| Ethyl 3-bromo-1-naphthoate | 4.32 x 10⁻³ | 15.2 | 9.5 |
| Ethyl 4-bromo-1-naphthoate | 4.38 x 10⁻³ | 15.0 | 9.4 |
| Ethyl 5-bromo-1-naphthoate | 2.21 x 10⁻³ | 15.9 | 9.7 |
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For Ethyl 6-bromo-1-naphthoate, treatment with a different alcohol (R'OH) will lead to the substitution of the ethoxy group (-OCH₂CH₃) with a new alkoxy group (-OR'), forming a new ester (Ethyl 6-bromo-1-naphthoate) and liberating ethanol. This is an equilibrium-controlled process, and the reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.
Amidation: The ethyl ester can be converted into an amide through reaction with ammonia, a primary amine, or a secondary amine. This nucleophilic acyl substitution reaction typically requires more forcing conditions (e.g., higher temperatures) than hydrolysis because amines are generally less nucleophilic than hydroxide ions. The reaction produces the corresponding 6-bromo-1-naphthamide and ethanol. Catalytic methods, including those using Lewis acids or transition metals, have been developed to facilitate the direct amidation of esters under milder conditions. nih.gov
Reductions to Alcohol Functionality
The transformation of the ethyl ester group in Ethyl 6-bromo-1-naphthoate to a primary alcohol, (6-bromonaphthalen-1-yl)methanol, is a fundamental reduction reaction in organic synthesis. This conversion is typically achieved using powerful reducing agents capable of reducing carboxylic acid esters.
Lithium aluminium hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an intermediate aldehyde. The aldehyde is subsequently reduced further by another equivalent of hydride to yield the primary alcohol upon acidic workup.
Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BMS), are also utilized for this reduction, often offering milder reaction conditions. chemicalbook.com For instance, the structurally related 6-bromo-2-naphthalenecarboxylic acid can be reduced to (6-bromo-naphthalen-2-yl)-methanol using a borane dimethyl sulfide solution in tetrahydrofuran (THF). chemicalbook.com The reaction is initiated at 0 °C and then allowed to proceed to completion at room temperature. chemicalbook.com A similar protocol is applicable to Ethyl 6-bromo-1-naphthoate.
Table 1: Reagents for the Reduction of Ethyl 6-bromo-1-naphthoate
| Reagent | Typical Solvent | Conditions | Product |
|---|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temp., followed by aqueous workup | (6-bromonaphthalen-1-yl)methanol |
Electrophilic and Nucleophilic Reactions of the Naphthalene System
Substituent Effects on Naphthalene Ring Reactivity
The reactivity of the naphthalene ring in Ethyl 6-bromo-1-naphthoate is significantly influenced by the electronic properties of the bromo and ethyl carboxylate substituents. Both groups are electron-withdrawing and thus deactivate the naphthalene system towards electrophilic aromatic substitution.
The Ethyl Carboxylate Group (-COOEt): Located at the C1 position, this group is a meta-director and strongly deactivating due to its electron-withdrawing resonance (-M) and inductive (-I) effects. It withdraws electron density from the aromatic rings, making them less susceptible to attack by electrophiles.
The Bromo Group (-Br): Positioned at the C6, the bromine atom exerts a deactivating inductive effect (-I) and a weaker activating resonance effect (+M). Halogens are generally deactivators but are ortho-, para-directors.
The combined effect of these two substituents dictates the regioselectivity of further substitution reactions. The deactivating nature of both groups makes electrophilic substitution challenging. However, if forced, the directing effects would need to be considered. The C1-ester group deactivates the entire first ring and directs incoming electrophiles to the C5 and C7 positions. The C6-bromo group deactivates the second ring and directs incoming electrophiles to the C5 and C7 positions. Therefore, electrophilic attack is most likely to occur at the C5 or C7 positions, which are para and ortho to the bromine, respectively, and meta to the ester group in the adjacent ring.
Cycloaddition and Annulation Reactions Involving the Naphthalene Core
The substituted naphthalene core of Ethyl 6-bromo-1-naphthoate can potentially participate in cycloaddition and annulation reactions, although its electron-deficient nature influences the type of reactions it can undergo. The electron-withdrawing substituents make the naphthalene system a poor diene component in a normal-electron-demand Diels-Alder reaction.
However, it can be a viable dienophile or participate in inverse-electron-demand Diels-Alder reactions. More commonly, annulation reactions are used to build additional rings onto the naphthalene framework. For example, in the synthesis of precursors to damavaricin D, a highly functionalized naphthoate was synthesized via a Diels-Alder reaction between an oxygenated diene and 2,6-dibromo-3-methylbenzoquinone to construct the core naphthalenic unit. dntb.gov.ua While not a reaction of Ethyl 6-bromo-1-naphthoate itself, this illustrates the utility of cycloaddition in building complex naphthalene systems.
Annulation strategies, such as those promoted by transition metals, can also be envisioned. The bromine atom at the C6 position is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be the first step in a sequence leading to a new fused ring.
Kinetic and Mechanistic Studies on Naphthoate Ester Reactions
Quantitative Analysis of Reaction Rates and Activation Parameters
Kinetic studies on the reactions of naphthoate esters provide quantitative insights into their reactivity. The hydrolysis of esters is a well-studied reaction, and the rates are highly dependent on the substituents present on the aromatic ring. For reactions involving substituted naphthoate ions, such as in SN2 reactions with ethyl bromoacetate, the reaction rates are influenced by the electronic nature of the substituents. ias.ac.in
Electron-withdrawing groups on the naphthalene ring generally decrease the rate of reaction with electrophiles, while electron-releasing groups increase the rate. ias.ac.in The Hammett equation can be applied to correlate the reaction rates with substituent constants. ias.ac.in
For the hydrolysis of esters, the reaction follows second-order kinetics. The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by measuring the rate constants at different temperatures. Electron-withdrawing substituents tend to increase the activation energy for reactions where the naphthalene ring acts as a nucleophile. ias.ac.in The entropies of activation for bimolecular reactions, like ester hydrolysis, are typically negative, indicating a more ordered transition state compared to the reactants. ias.ac.innih.gov
Table 2: Conceptual Activation Parameters for Naphthoate Ester Reactions
| Substituent Nature | Effect on Rate (vs. H) | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) |
|---|---|---|---|---|
| Electron-donating | Increase | Decrease | Lower | Negative |
Investigation of Reaction Pathways and Transition State Geometries
The mechanism of reactions involving naphthoate esters, such as hydrolysis, has been investigated through both experimental and computational methods. The basic hydrolysis (saponification) of an ester like Ethyl 6-bromo-1-naphthoate proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
The key steps are:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is often the rate-determining step. nih.gov
Elimination: The tetrahedral intermediate collapses, and the C-O bond to the ethoxy group is cleaved, eliminating an ethoxide ion.
Proton Transfer: The ethoxide ion, a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol.
Computational chemistry plays a crucial role in elucidating the geometries of transition states and intermediates along the reaction pathway. youtube.comfurman.edu For ester hydrolysis, theoretical calculations can model the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse. nih.govfurman.edu These studies often require the inclusion of solvent effects to accurately replicate experimental observations, as solvation is critical in stabilizing charged species like the tetrahedral intermediate. furman.edu The geometry of the transition state involves the partial formation of the bond between the nucleophile and the carbonyl carbon and the partial breaking of the carbonyl π-bond.
Computational Chemistry and Theoretical Investigations of Brominated Naphthoate Esters
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Molecular orbital theory provides a framework for describing the distribution of electrons in a molecule, which can be computationally modeled to yield a wealth of information.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules. DFT calculations can predict molecular geometries, energies, and various other electronic properties with considerable accuracy.
For instance, in a study of 1-bromonaphthalene (B1665260), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were performed to optimize the molecular geometry and calculate spectroscopic data. nih.gov Similarly, the ground state properties of 6-bromo-2-naphthoic acid have been investigated using DFT, providing insights into its vibrational frequencies. These studies demonstrate the utility of DFT in establishing the fundamental structural and electronic characteristics of brominated naphthalene (B1677914) derivatives.
A theoretical study on naphthalene using DFT with the aug-cc-pVQZ basis set provides foundational data on its electronic properties, which are influenced by substituents like bromine and an ester group in its derivatives. samipubco.com
Table 1: Calculated Ground State Properties for Naphthalene using DFT/aug-cc-pVQZ
| Property | Value |
|---|---|
| HOMO Energy | -6.13 eV |
| LUMO Energy | -1.38 eV |
This data is for the parent compound naphthalene and serves as a reference for understanding the electronic structure of its derivatives.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other species. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and greater polarizability. nih.gov
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. Analysis of the spatial distribution of these orbitals can identify the likely sites of electrophilic and nucleophilic attack.
In a computational study of 1-bromonaphthalene, the calculated HOMO-LUMO energy gap was found to be indicative of charge transfer occurring within the molecule, which is a key factor in its reactivity and nonlinear optical properties. nih.gov For the parent naphthalene molecule, DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV, providing a baseline for assessing the electronic effects of substituents. samipubco.com The introduction of a bromine atom and an ester group is expected to modulate this energy gap, thereby influencing the molecule's reactivity.
Table 2: Frontier Molecular Orbital Energies for Naphthalene
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.13 |
This table presents the HOMO and LUMO energies for naphthalene as a reference. samipubco.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, describing it in terms of lone pairs and bonds. NBO analysis can reveal important information about charge transfer, hyperconjugative interactions, and the stability of the molecule. researchgate.net
The analysis of donor-acceptor interactions within the NBO framework can quantify the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength. Larger E(2) values indicate more significant interactions.
For example, NBO analysis performed on naphthalene has shown that its bonding is dominated by delocalized pi bonds, which are formed by the overlap of p orbitals on the carbon atoms. samipubco.com In substituted naphthalenes, such as naphthalene acetic acid, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net For a molecule like Ethyl 6-bromo-1-naphthoate, NBO analysis would be instrumental in understanding the electronic interactions between the bromine atom, the naphthalene ring, and the ethyl ester group.
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| C1-C2 (π) | C3-C4 (π*) | 20.5 |
| C5-C6 (π) | C7-C8 (π*) | 18.2 |
This is a hypothetical data table to illustrate the type of information obtained from an NBO analysis for a substituted naphthalene. The values are not specific to Ethyl 6-bromo-1-naphthoate.
Spectroscopic Property Simulations and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings, assign spectral features, and gain a deeper understanding of the molecule's structure and vibrational modes.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts and coupling constants. nih.gov These predictions can be compared with experimental spectra to confirm structural assignments.
Table 4: Experimental ¹H NMR Chemical Shifts (ppm) for 1-Bromonaphthalene
| Proton | Chemical Shift (ppm) |
|---|---|
| H-2 | 7.731 |
| H-3 | 7.442 |
| H-4 | 7.706 |
| H-5 | 7.509 |
| H-6 | 7.210 |
| H-7 | 7.699 |
This table provides experimental ¹H NMR data for 1-bromonaphthalene as a reference for the chemical shifts in a related system.
Simulated Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra
Computational chemistry can also be used to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. These calculated frequencies are often scaled to better match experimental data. The comparison of simulated and experimental spectra aids in the assignment of vibrational modes.
A study on 6-bromo-2-naphthoic acid utilized DFT with the B3LYP method and a 6-311+G** basis set to evaluate its fundamental vibrational frequencies and intensities. orgchemboulder.com The simulated IR and Raman spectra were then compared with the experimental spectra, providing valuable information about the vibrational modes of the molecule. orgchemboulder.com Similarly, the vibrational spectra of 1-bromonaphthalene have been studied both experimentally and theoretically, with DFT calculations providing a good agreement with the recorded FTIR and FT-Raman spectra. nih.gov
Theoretical calculations can also predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is a common method for simulating electronic spectra. These simulations can help in understanding the nature of electronic excitations and the factors influencing the absorption wavelengths.
Table 5: Selected Calculated Vibrational Frequencies for 6-Bromo-2-naphthoic acid
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch | 3580 |
| C=O stretch | 1750 |
| Aromatic C-H stretch | 3100-3000 |
This table presents selected calculated vibrational frequencies for a closely related compound, 6-bromo-2-naphthoic acid, to illustrate the output of such calculations. orgchemboulder.com
In-depth Computational Analysis of Ethyl 6-bromo-1-naphthoate Remains a Field for Future Investigation
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound Ethyl 6-bromo-1-naphthoate. While computational chemistry is a powerful tool for understanding molecular properties and reactivity, specific studies detailing the theoretical spectroscopic data, thermodynamic and kinetic modeling of this particular brominated naphthoate ester are not presently available in published research.
Consequently, a detailed discussion on the correlation between theoretical and experimental spectroscopic data, as well as an analysis of reaction energy profiles, activation barriers, and solvent effects for chemical transformations involving Ethyl 6-bromo-1-naphthoate, cannot be provided at this time.
This lack of specific research presents an opportunity for future computational studies to explore the electronic structure, spectroscopic properties, and reactivity of Ethyl 6-bromo-1-naphthoate. Such research would be valuable in contributing to a deeper understanding of brominated aromatic esters and could have implications for the design of novel organic materials and synthetic methodologies.
Future computational work could, for instance, focus on:
Density Functional Theory (DFT) calculations to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra, which could then be correlated with experimentally obtained data.
Quantum chemical calculations to model the reaction pathways of important transformations, such as nucleophilic substitution or cross-coupling reactions, thereby elucidating reaction mechanisms, transition states, and activation energies.
Implicit and explicit solvent models to investigate the influence of different solvent environments on the thermodynamics and kinetics of reactions involving Ethyl 6-bromo-1-naphthoate.
Until such dedicated studies are conducted and published, the specific computational and theoretical details for Ethyl 6-bromo-1-naphthoate, as outlined in the requested article structure, remain an area ripe for scientific inquiry.
Strategic Utility in Advanced Organic Synthesis and Materials Development
Intermediacy in the Synthesis of Complex Organic Molecules
While related compounds such as methyl 6-bromo-2-naphthoate are known intermediates in the synthesis of pharmaceuticals, there is no specific information available detailing the role of Ethyl 6-bromo-1-naphthoate as a precursor for either pharmaceutical active ingredients or agrochemicals.
Precursors for Pharmaceutical Active Ingredients (APIs)
No publicly available research articles or patents explicitly describe the use of Ethyl 6-bromo-1-naphthoate as a direct precursor or intermediate in the synthesis of any specific Active Pharmaceutical Ingredients.
Building Blocks for Agrochemicals and Specialty Chemicals
Similarly, the role of Ethyl 6-bromo-1-naphthoate as a building block for the development of agrochemicals or other specialty chemicals is not documented in the accessible scientific literature.
Applications in Advanced Materials Science
The potential applications of Ethyl 6-bromo-1-naphthoate in materials science remain unexplored in published research. There is no specific data on its use in optoelectronics, as a ligand in metal-organic frameworks, or in the development of fluorescent probes.
Components for Optoelectronic Devices and Organic Electronics
There are no research findings that indicate the use of Ethyl 6-bromo-1-naphthoate as a component in the fabrication of optoelectronic devices or in the field of organic electronics.
Ligands in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
While naphthalene-based ligands are utilized in the construction of Metal-Organic Frameworks, there is no specific mention of Ethyl 6-bromo-1-naphthoate being employed for this purpose in the available literature.
Development of Fluorescent Probes and Chemical Sensors (focus on chemical design)
The chemical design and application of Ethyl 6-bromo-1-naphthoate in the development of fluorescent probes or chemical sensors have not been described in any accessible research.
Contribution to Structure-Activity Relationship Studies (SAR) in Chemical Biology
The strategic utility of a molecule like Ethyl 6-bromo-1-naphthoate in structure-activity relationship (SAR) studies would theoretically stem from its defined chemical scaffold. The naphthalene (B1677914) core provides a rigid bicyclic aromatic system, while the bromo and ethyl ester substituents offer specific points for chemical modification. The bromine atom at the 6-position is a particularly useful handle for introducing a variety of functional groups through cross-coupling reactions, allowing for the systematic exploration of how different substituents at this position influence biological activity. The ethyl ester at the 1-position could also be modified, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, to explore interactions with target proteins.
Design and Synthesis of Conformationally Restricted Analogues
The concept of using a scaffold like Ethyl 6-bromo-1-naphthoate for creating conformationally restricted analogues is a standard strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. By introducing cyclic structures or rigid linkers, the conformational flexibility of a molecule can be reduced, locking it into a bioactive conformation. While no specific examples utilizing Ethyl 6-bromo-1-naphthoate were found, one could envision synthetic routes where the naphthalene core is further functionalized to create more rigid structures. For instance, substituents could be introduced that cyclize back onto the naphthalene ring or the ester side chain. This approach aims to reduce the entropic penalty upon binding to a biological target.
Molecular Docking and Ligand-Protein Interaction Modeling (from a computational chemistry perspective)
From a computational chemistry standpoint, Ethyl 6-bromo-1-naphthoate would serve as a foundational fragment for in silico studies. Molecular docking simulations could be employed to predict the binding orientation and affinity of a series of virtual analogues within the active site of a target protein. The naphthalene core would likely engage in hydrophobic and π-stacking interactions, while the ester and bromo groups would be probes for hydrogen bonding and halogen bonding interactions, respectively. Computational models would allow for the rational design of derivatives with improved binding characteristics before their chemical synthesis, thereby streamlining the drug discovery process. However, no published molecular docking or ligand-protein interaction modeling studies specifically featuring Ethyl 6-bromo-1-naphthoate were identified.
Future Prospects and Emerging Research Frontiers in Brominated Naphthoate Chemistry
Innovations in Stereoselective Synthesis
The control of three-dimensional molecular architecture, or stereoselectivity, is a paramount goal in modern synthetic chemistry, as the specific arrangement of atoms can dictate a molecule's properties and function. For naphthalene (B1677914) derivatives, achieving stereoselectivity often involves creating axial chirality, where the molecule is chiral due to hindered rotation around a chemical bond.
Recent breakthroughs have provided powerful methods for the stereoselective preparation of complex, axially chiral naphthalene derivatives. chemistryviews.org One such approach involves a sequence of a Nickel(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization promoted by triflic acid. chemistryviews.org This method has been used to synthesize triaxially chiral polysubstituted naphthalenes with excellent control over the stereochemical outcome (enantioselectivity and diastereoselectivity). chemistryviews.org The development of such catalytic systems is crucial, as the synthesis of molecules with multiple stereogenic axes connected to a single ring has been a persistent challenge. chemistryviews.org
Another significant area of innovation is the asymmetric dearomatization of naphthalenes. rsc.org This strategy converts simple, flat aromatic compounds into complex 3D molecules. rsc.org For instance, using a chiral dirhodium carboxylate catalyst, the dearomative cyclopropanation of naphthalene precursors can proceed under mild conditions to afford polycyclic products with high enantioselectivity (up to 99% ee). rsc.org This process creates three new stereogenic centers, including two all-carbon quaternary centers, which are traditionally difficult to construct. rsc.org Such methods highlight a move away from classical resolutions toward more efficient catalytic asymmetric transformations for creating chiral naphthalene-containing structures.
These strategies, while not yet explicitly demonstrated on Ethyl 6-bromo-1-naphthoate, lay a clear blueprint for its future stereoselective synthesis. The bromo- and ester- functionalities can serve as synthetic handles for further transformations after the chiral naphthalene core has been established.
Table 1: Comparison of Stereoselective Synthesis Methods for Naphthalene Derivatives
| Method | Catalyst/Reagent | Key Transformation | Typical Outcome | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Synthesis | Ni(II) Complex / Triflic Acid | Diels-Alder / Dehydrative Aromatization | Excellent enantioselectivity and diastereoselectivity for tri-axis naphthalenes. | chemistryviews.org |
| Asymmetric Dearomatization | Chiral Dirhodium Carboxylate | Intramolecular Dearomative Cyclopropanation | High enantioselectivity (up to 99% ee); creates three stereogenic centers. | rsc.org |
| Central-to-Axial Chirality Exchange | Organocatalyst / Lewis Acid | Cyclopropanation / Cyclization | High degree of stereoinduction to form axially chiral arylnaphthalenes. | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, is revolutionizing chemical synthesis by offering enhanced control, safety, and scalability over traditional batch methods. drugdiscoverytrends.comvapourtec.com For compounds like Ethyl 6-bromo-1-naphthoate, which fall under the class of aryl halides, flow chemistry presents numerous advantages. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. akjournals.com
The integration of flow chemistry is particularly beneficial for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive organometallic intermediates or exothermic processes. rsc.org For instance, continuous-flow methodologies have been successfully applied to copper-free Sonogashira type couplings of aryl halides, reducing reaction times to under 10 minutes. akjournals.com This rapid processing is ideal for high-throughput screening and library synthesis in drug discovery. drugdiscoverytrends.com
Furthermore, flow chemistry platforms can be automated to generate diverse sets of compounds from common starting materials. drugdiscoverytrends.comresearchgate.net An automated system can handle the sequential generation of reagents (e.g., organozinc reagents from alkyl halides) and perform subsequent cross-coupling reactions with aryl halide scaffolds. researchgate.net This approach enables the rapid exploration of chemical space and the optimization of molecular properties. The combination of automated flow synthesis with in-line purification techniques, such as liquid-liquid extraction, creates a seamless workflow from starting materials to purified products, accelerating the discovery and development of new functional molecules derived from brominated naphthoates. drugdiscoverytrends.comresearchgate.net
Table 2: Advantages of Flow Chemistry for Aryl Halide Transformations
| Feature | Advantage in Flow Chemistry | Relevance to Brominated Naphthoates | Reference |
|---|---|---|---|
| Reaction Control | Precise control of temperature, pressure, and residence time. | Improved yields and selectivity in coupling and substitution reactions. | akjournals.com |
| Safety | Small reaction volumes minimize risks of thermal runaways. | Enables use of hazardous reagents or high-pressure gases (e.g., CO) safely. | rsc.org |
| Scalability | Scaling up is achieved by running the system for longer, not by using larger reactors. | Seamless transition from laboratory-scale discovery to larger-scale production. | drugdiscoverytrends.com |
| Automation | Enables high-throughput screening and automated library synthesis. | Rapid generation of diverse naphthoate derivatives for property optimization. | researchgate.netchemrxiv.org |
Exploration of Bio-orthogonal and Catalyst-Free Transformations
A major frontier in chemical biology is the development of bio-orthogonal reactions—transformations that can occur in a living system without interfering with native biochemical processes. nih.gov The bromo-substituent on the naphthoate ring is a key functional group for engaging in such chemistry. While the ester may be susceptible to hydrolysis, the aryl bromide can be a stable partner in various coupling reactions.
One of the most powerful bio-orthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile. rsc.org Research has shown that bromo-naphthalimide precursors can be used to synthesize naphthalimide tetrazines, which act as fluorogenic probes. rsc.org These probes are initially non-fluorescent but become highly fluorescent upon reaction with a dienophile-tagged biomolecule, allowing for specific imaging in biological systems. rsc.org This precedent suggests that Ethyl 6-bromo-1-naphthoate could similarly be converted into a tetrazine-containing probe for biological applications.
In parallel, there is a strong drive in synthetic chemistry to move away from expensive and potentially toxic transition-metal catalysts. rsc.org The carbon-bromine bond in Ethyl 6-bromo-1-naphthoate is typically functionalized using palladium- or copper-catalyzed cross-coupling reactions. However, catalyst-free methods are emerging. For instance, base-promoted homolytic aromatic substitution (BHAS) allows for the coupling of aryl halides with unactivated arenes without any transition metal. acs.org These reactions are thought to proceed via a single-electron transfer (SET) mechanism, generating a key aryl radical intermediate that drives the transformation. acs.org Other catalyst-free approaches include the dehalogenation of aryl bromides using reagents like 1,10-phenanthroline (B135089) and potassium tert-butoxide, which can be useful for selectively removing the bromine atom when it is used as a blocking group during a synthesis. researchgate.netorganic-chemistry.org
Table 3: Emerging Transformations for Aryl Bromides
| Transformation Type | Description | Potential Application for Brominated Naphthoates | Reference |
|---|---|---|---|
| Bio-orthogonal Ligation | Inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. | Conversion into fluorogenic probes for cellular imaging and biological labeling. | rsc.orgmdpi.com |
| Catalyst-Free C-C Coupling | Base-promoted homolytic aromatic substitution (BHAS) with arenes. | Environmentally benign synthesis of biaryl structures without metal catalysts. | acs.org |
| Catalyst-Free Dehalogenation | Reduction of C-Br bond using base/ligand systems or catalytic hydrogenation. | Selective removal of the bromo group after it has served its synthetic purpose. | researchgate.netorganic-chemistry.org |
Development of Novel Functions in Smart Materials and Responsive Systems
The rigid, planar structure of the naphthalene core makes it an excellent scaffold for building functional materials. When combined with specific functional groups, such as the bromine atom and ester group in Ethyl 6-bromo-1-naphthoate, these molecules can be incorporated into "smart" materials that respond to external stimuli like light, pH, or chemical analytes.
A particularly promising area is the development of chiroptical materials, which interact differently with left- and right-circularly polarized light. By applying the stereoselective synthesis methods discussed earlier, it is possible to create axially chiral brominated naphthoates. chemistryviews.org These chiral building blocks are valuable for creating materials with circularly polarized luminescence (CPL). chemistryviews.org CPL-active materials are sought after for applications in 3D displays, optical data storage, and security inks. Researchers have successfully prepared a CPL-active dye from a triaxially chiral naphthalene derivative, demonstrating good luminescence and high fluorescence quantum efficiency. chemistryviews.org
The bromo-substituent offers a convenient point for polymerization or for grafting the naphthoate unit onto a polymer backbone or nanoparticle surface. This could lead to the creation of responsive systems. For example, nanoparticles gated with molecular machines can be designed to release a cargo (like a drug) in response to a specific stimulus, such as a change in pH. rsc.org While not yet demonstrated with this specific compound, the functional handles on Ethyl 6-bromo-1-naphthoate make it a candidate for integration into such advanced, responsive systems, where the naphthalene core could impart desirable photophysical or electronic properties to the final material.
Table 4: Potential Applications in Smart Materials
| Material Type | Underlying Principle | Potential Function of Brominated Naphthoate Unit | Reference |
|---|---|---|---|
| Chiroptical Materials | Incorporation of axially chiral molecules into a material matrix. | Serve as a building block for materials with Circularly Polarized Luminescence (CPL). | chemistryviews.org |
| Responsive Polymers | Covalent attachment to a polymer that changes conformation in response to stimuli. | The naphthalene unit can act as a fluorescent reporter for the polymer's state. | rsc.org |
| Molecular Sensors | Changes in fluorescence or color upon binding to a specific analyte. | The electronic properties of the naphthoate core can be modulated by analyte binding. | rsc.org |
| Gated Nanoparticles | Attachment to the surface of a porous nanoparticle to control cargo release. | Can be part of a molecular gate that opens or closes in response to a chemical or light signal. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
